Methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate
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Overview
Description
Methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate is a chemical compound with a pyridine ring substituted with an aminomethyl group at the 4-position, a methyl group at the 6-position, and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate can be achieved through several methods. One common approach involves the esterification of 4-(aminomethyl)-6-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or trimethylchlorosilane. The reaction is typically carried out at room temperature, and the product is obtained in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the ester group can enhance the compound’s lipophilicity, facilitating its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the ester and methyl groups, making it less lipophilic and potentially less bioactive.
6-Methylpyridine-2-carboxylate: Lacks the aminomethyl group, reducing its ability to form hydrogen bonds with biological targets.
Methyl 4-(aminomethyl)pyridine-2-carboxylate: Similar structure but without the methyl group at the 6-position, which may affect its steric and electronic properties.
Uniqueness
Methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate is unique due to the presence of both the aminomethyl and ester groups, which provide a balance of hydrophilic and lipophilic properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-7(5-10)4-8(11-6)9(12)13-2/h3-4H,5,10H2,1-2H3 |
InChI Key |
DCQGQNZENCNOAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)OC)CN |
Origin of Product |
United States |
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